2-(4-chlorophenoxy)-N-(3-cyclopropyl-3-hydroxypropyl)-2-methylpropanamide
CAS No.: 1421531-98-7
Cat. No.: VC6124411
Molecular Formula: C16H22ClNO3
Molecular Weight: 311.81
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421531-98-7 |
|---|---|
| Molecular Formula | C16H22ClNO3 |
| Molecular Weight | 311.81 |
| IUPAC Name | 2-(4-chlorophenoxy)-N-(3-cyclopropyl-3-hydroxypropyl)-2-methylpropanamide |
| Standard InChI | InChI=1S/C16H22ClNO3/c1-16(2,21-13-7-5-12(17)6-8-13)15(20)18-10-9-14(19)11-3-4-11/h5-8,11,14,19H,3-4,9-10H2,1-2H3,(H,18,20) |
| Standard InChI Key | MMGMZOXCGXHSMA-UHFFFAOYSA-N |
| SMILES | CC(C)(C(=O)NCCC(C1CC1)O)OC2=CC=C(C=C2)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
2-(4-Chlorophenoxy)-N-(3-cyclopropyl-3-hydroxypropyl)-2-methylpropanamide is systematically identified by the IUPAC name 2-(4-chlorophenoxy)-N-(3-cyclopropyl-3-hydroxypropyl)-2-methylpropanamide. Its chemical structure integrates three distinct moieties:
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A 4-chlorophenoxy group attached to a tertiary carbon.
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A methylpropanamide core facilitating hydrogen bonding via the amide linkage.
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A 3-cyclopropyl-3-hydroxypropyl side chain introducing steric constraints and hydroxyl functionality .
The compound’s SMILES representation (CC(C)(C(=O)NCCC(C1CC1)O)OC2=CC=C(C=C2)Cl) and InChIKey (MMGMZOXCGXHSMA-UHFFFAOYSA-N) provide precise descriptors for computational modeling and database searches .
Table 1: Key Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₂₂ClNO₃ | |
| Molecular Weight | 311.81 g/mol | |
| CAS Registry Number | 1421531-98-7 | |
| XLogP3 | 2.9 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 3 | |
| Rotatable Bonds | 7 |
Structural Analysis
Synthesis and Manufacturing
Synthetic Pathway
The compound is synthesized via a two-step process:
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Preparation of 2-(4-chlorophenoxy)-2-methylpropanoyl chloride: Reacting 2-(4-chlorophenoxy)-2-methylpropanoic acid with thionyl chloride (SOCl₂) in the presence of catalytic dimethylformamide (DMF) yields the acyl chloride intermediate.
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Amide Coupling: The acyl chloride is reacted with 3-cyclopropyl-3-hydroxypropylamine in anhydrous toluene, with triethylamine as a base, to form the target amide. Purification via recrystallization from methanol/ethyl acetate mixtures produces high-purity crystals.
Optimization Considerations
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Solvent Choice: Toluene minimizes side reactions during amidation due to its non-polar nature.
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Base Selection: Triethylamine scavenges HCl generated during the reaction, driving the equilibrium toward product formation.
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Purification: Methanol/ethyl acetate (15:1) achieves optimal crystal growth by gradually reducing solubility.
Physicochemical Properties
Stability Profile
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Thermal Stability: Cyclopropane rings generally confer thermal resilience, but the ester and amide linkages may degrade under prolonged heat.
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Hydrolytic Sensitivity: The amide bond resists hydrolysis under physiological pH, though strong acids/bases could cleave it .
Comparison with Structural Analogs
Table 2: Structural and Functional Comparisons
| Compound | Key Features | Contrast with Target Compound |
|---|---|---|
| 4-Chlorophenol | Simple phenolic scaffold | Lacks amide and cyclopropane functionalities |
| Tefluthrin | Cyclopropane carboxylate insecticide | Contains fluorinated groups, ester linkage |
| N-(4-Chlorobenzoyl)cyclopropylamine | Chlorobenzamide with cyclopropane | Missing hydroxypropyl spacer and phenoxy group |
Future Research Directions
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Biological Screening: Evaluate herbicidal, insecticidal, and pharmacologic activities in model systems.
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Metabolic Studies: Investigate cytochrome P450-mediated oxidation pathways.
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Formulation Development: Explore nanoemulsions or pro-drug strategies to enhance bioavailability.
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Ecotoxicology: Assess environmental persistence and non-target organism impacts.
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